molecular formula C11H10ClNO2 B107093 (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid CAS No. 19017-52-8

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Cat. No. B107093
CAS RN: 19017-52-8
M. Wt: 223.65 g/mol
InChI Key: OAIODEZFMSXHFQ-UHFFFAOYSA-N
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Description

“2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine” is a derivative of tryptamine known to inhibit in a voltage-dependent manner at the NMDA receptor . It’s also used in the synthesis of a novel pim-1 kinase competitive inhibitors targeting fluorescently labeled substrate peptides .


Molecular Structure Analysis

The molecular formula of “2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine” is C11H14Cl2N2 . The InChI key is OWBCWPKSLSERBL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The predicted boiling point of “2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine” is 385.2±37.0 °C, and its predicted density is 1.252±0.06 g/cm3 . The pKa is predicted to be 16.87±0.30 .

Safety And Hazards

“2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine” is classified as an irritant . More detailed safety and hazard information was not found in the search results.

properties

IUPAC Name

2-(5-chloro-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIODEZFMSXHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366461
Record name (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

CAS RN

19017-52-8
Record name (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Kaila, A Huang, A Moretto, B Follows… - Journal of Medicinal …, 2012 - ACS Publications
New classes of CRTH2 antagonists, the pyridazine linker containing indole acetic acids, are described. The initial hit 1 had good potency but poor permeability, metabolic stability, and …
Number of citations: 37 pubs.acs.org
K Torisu, K Kobayashi, M Iwahashi, H Egashira… - European journal of …, 2005 - Elsevier
A series of N-(p-alkoxy)benzoyl-5-methoxy-2-methylindole-3-acetic acids and N-(p-butoxy)benzoyl-2-methylindole-4-acetic acid were discovered as new chemical leads for a …
Number of citations: 26 www.sciencedirect.com

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